molecular formula C9H19ClN2O2 B1381816 tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride CAS No. 1818843-14-9

tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride

Cat. No.: B1381816
CAS No.: 1818843-14-9
M. Wt: 222.71 g/mol
InChI Key: ZVMLJKVCRIASFQ-OGFXRTJISA-N
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Description

tert-Butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent reaction with azetidine derivatives. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can modulate biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride is a compound belonging to the carbamate class, notable for its azetidine ring structure. This compound has gained attention in biological and pharmaceutical research due to its potential therapeutic applications and unique structural properties. Understanding its biological activity is essential for exploring its utility in drug development and other biomedical applications.

  • Molecular Formula : C9_9H19_{19}ClN2_2O2_2
  • Molecular Weight : 222.72 g/mol
  • CAS Number : 1818843-14-9
  • Purity : 97% .

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The azetidine ring can react with nucleophilic sites on proteins, altering their function.
  • Non-Covalent Interactions : The carbamate group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Cell Cycle Arrest and Apoptosis Induction

In vitro studies have shown that compounds similar to tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate can induce apoptosis and cell cycle arrest in various cancer cell lines. This suggests potential anti-cancer properties that warrant further investigation .

2. Receptor Interaction Studies

Studies suggest that this compound may interact with specific receptors, influencing pathways related to neurotransmission and cellular signaling. For instance, related azetidine compounds have demonstrated inhibitory effects on serotonin receptors, which are crucial for mood regulation .

Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in drug discovery and development. Its ability to interact with biological targets positions it as a valuable tool in pharmacological research.

Table 1: Summary of Biological Activities

Activity TypeDescription
Apoptosis InductionInduces programmed cell death in cancer cell lines
Cell Cycle ArrestPrevents cancer cells from progressing through the cell cycle
Receptor InteractionModulates neurotransmitter receptors affecting mood and signaling pathways

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anti-Cancer Studies : Research has demonstrated that similar azetidine derivatives can effectively induce apoptosis in various human tumor cell lines, highlighting their potential as anti-cancer agents.
  • Neurotransmitter Modulation : Investigations into receptor interactions have revealed that these compounds may influence serotonin receptor activity, suggesting implications for treating mood disorders .

Properties

IUPAC Name

tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLJKVCRIASFQ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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